molecular formula C11H9NO B15071258 2-(Quinolin-2-YL)acetaldehyde

2-(Quinolin-2-YL)acetaldehyde

Cat. No.: B15071258
M. Wt: 171.19 g/mol
InChI Key: HZYCUVLOBNNEKD-UHFFFAOYSA-N
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Description

2-(Quinolin-2-YL)acetaldehyde is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The presence of the quinoline moiety in this compound makes it an important compound in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-YL)acetaldehyde can be achieved through several methods. One common method involves the reaction of 2-quinolinecarboxaldehyde with a suitable reagent to introduce the acetaldehyde group. For example, the reaction of 2-quinolinecarboxaldehyde with ethyl chloroacetate in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-YL)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the aldehyde group.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

2-(Quinolin-2-YL)acetaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-YL)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents. The exact molecular pathways involved can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

2-(Quinolin-2-YL)acetaldehyde can be compared with other quinoline derivatives, such as:

    Quinoline-2-carboxaldehyde: Similar structure but lacks the acetaldehyde group.

    2-(Quinolin-2-YL)ethanol: Similar structure but has an alcohol group instead of an aldehyde group.

    Quinoline-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.

The uniqueness of this compound lies in its specific functional group, which allows it to undergo distinct chemical reactions and be used in unique applications .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-quinolin-2-ylacetaldehyde

InChI

InChI=1S/C11H9NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,8H,7H2

InChI Key

HZYCUVLOBNNEKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC=O

Origin of Product

United States

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